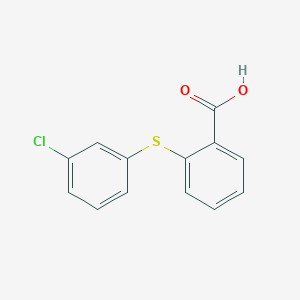

2-(3-Chlorophenylthio)benzoic acid

Vue d'ensemble

Description

2-(3-Chlorophenylthio)benzoic acid, also known as CPBA, is a chemical compound that has been widely used in scientific research. Its chemical formula is C13H9ClOS, and its molecular weight is 256.73 g/mol. CPBA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenylthio)benzoic acid is not well understood. However, it has been suggested that 2-(3-Chlorophenylthio)benzoic acid may act as a chelating agent, binding to metal ions such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid may also interact with other biomolecules, such as proteins and nucleic acids, although further research is needed to confirm this hypothesis.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of 2-(3-Chlorophenylthio)benzoic acid. However, it has been reported that 2-(3-Chlorophenylthio)benzoic acid is not toxic to human cells at concentrations up to 100 μM (Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not well understood (Kong et al., 2015).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(3-Chlorophenylthio)benzoic acid in lab experiments is its high selectivity for certain metal ions, such as copper and mercury (Gao et al., 2017; Liu et al., 2015). 2-(3-Chlorophenylthio)benzoic acid is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(3-Chlorophenylthio)benzoic acid is its limited solubility in water, which may make it difficult to use in aqueous solutions (Liu et al., 2015).

Orientations Futures

For research on 2-(3-Chlorophenylthio)benzoic acid include investigating its mechanism of action in more detail, exploring its potential use as a therapeutic agent for cancer treatment, and developing new methods for synthesizing 2-(3-Chlorophenylthio)benzoic acid with higher yields and better solubility in water.

Applications De Recherche Scientifique

2-(3-Chlorophenylthio)benzoic acid has been widely used in scientific research. It has been used as a reagent for the determination of trace amounts of copper in water samples (Gao et al., 2017). 2-(3-Chlorophenylthio)benzoic acid has also been used as a fluorescent probe for the detection of mercury ions (Hg2+) in aqueous solutions (Liu et al., 2015). In addition, 2-(3-Chlorophenylthio)benzoic acid has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) (Kong et al., 2015).

Propriétés

Numéro CAS |

13420-58-1 |

|---|---|

Nom du produit |

2-(3-Chlorophenylthio)benzoic acid |

Formule moléculaire |

C13H9ClO2S |

Poids moléculaire |

264.73 g/mol |

Nom IUPAC |

2-(3-chlorophenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |

Clé InChI |

JEJVFFQDODZHIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |

Autres numéros CAS |

13420-58-1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)